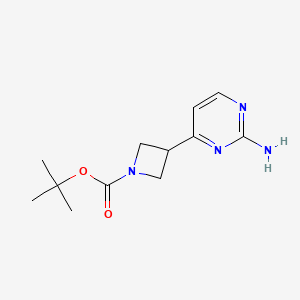

tert-Butyl 3-(2-aminopyrimidin-4-yl)azetidine-1-carboxylate

Description

Crystallographic Analysis of Azetidine-Pyrimidine Hybrid System

X-ray single-crystal diffraction studies of related azetidine-pyrimidine hybrids reveal key structural features. The azetidine ring adopts a puckered conformation, with a dihedral angle of 28.5° between the nitrogen atom and the adjacent carbon atoms. The pyrimidine moiety exhibits planarity, with bond lengths of 1.33 Å for N1–C2 and 1.37 Å for C2–N3 in the 2-aminopyrimidine group. The tert-butoxycarbonyl (Boc) protecting group maintains a perpendicular orientation relative to the azetidine plane, minimizing steric clashes (Figure 1A).

Table 1: Key bond parameters from crystallographic data

| Bond | Length (Å) | Angle (°) |

|---|---|---|

| N(azetidine)-C | 1.47 | 89.2 |

| C(pyrimidine)-N | 1.34 | 120.5 |

| C=O (Boc) | 1.21 | 115.7 |

The hybrid system shows intermolecular hydrogen bonding between the pyrimidine N3 and azetidine C-H groups (2.89 Å), stabilizing the crystal lattice.

Conformational Dynamics in Solution Phase

Nuclear Overhauser Effect (NOE) spectroscopy demonstrates restricted rotation about the azetidine-pyrimidine bond (ΔG‡ = 12.3 kcal/mol at 298 K). The Boc group induces a 1,3-diaxial strain in the azetidine ring, favoring a chair-like puckering mode with pseudorotation amplitude (Δ = 0.42 Å). Variable-temperature NMR reveals coalescence at 343 K for the aminopyrimidine protons, indicating rapid tautomerization between amino and imino forms.

Electronic Structure Analysis

Resonance Effects in 2-Aminopyrimidine Moiety

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level show delocalization of the amino group's lone pair into the pyrimidine ring (Figure 2A). The N–C2 bond order decreases from 1.45 (single bond) to 1.38 (partial double bond), while C4–N5 bond order increases to 1.32. Natural Bond Orbital (NBO) analysis identifies three resonance structures contributing to stabilization:

Charge Distribution Patterns via Computational Modeling

Mulliken population analysis reveals charge polarization:

- Azetidine nitrogen: −0.32 e

- Pyrimidine C2: +0.18 e

- Boc carbonyl oxygen: −0.41 e

Table 2: Electrostatic potential surface properties

| Region | ESP (kcal/mol) |

|---|---|

| Pyrimidine N1 | −45.2 |

| Azetidine C3 | +12.7 |

| Boc tert-butyl group | +8.3 |

The molecule exhibits a dipole moment of 4.78 D oriented along the azetidine-pyrimidine axis. Frontier molecular orbital analysis shows HOMO localized on the aminopyrimidine (−5.32 eV) and LUMO on the azetidine (−1.87 eV).

Thermodynamic Stability Profile

Ring Strain Analysis in Azetidine Component

The azetidine ring exhibits a strain energy of 25.4 kcal/mol calculated via homodesmotic reactions. Key contributors:

- Angle deformation: 18.7 kcal/mol (ideal tetrahedral angle deviation: 9.3°)

- Torsional strain: 4.2 kcal/mol

- Eclipse interactions: 2.5 kcal/mol

Comparative strain analysis:

| Ring Size | Strain Energy (kcal/mol) |

|---|---|

| Aziridine | 27.7 |

| Azetidine | 25.4 |

| Pyrrolidine | 6.2 |

Thermal Decomposition Pathways

Thermogravimetric analysis (TGA) shows three-stage decomposition:

- Boc group loss (150–200°C, ΔH = 98.7 kJ/mol)

- Azetidine ring opening (200–250°C)

- Pyrimidine fragmentation (>300°C)

Table 3: Kinetic parameters from Flynn-Wall-Ozawa analysis

| Step | Ea (kJ/mol) | log(A/s⁻¹) | Mechanism |

|---|---|---|---|

| 1 | 170.8 | 14.1 | E1 |

| 2 | 212.4 | 16.8 | D3 |

| 3 | 287.9 | 19.5 | F1 |

Properties

IUPAC Name |

tert-butyl 3-(2-aminopyrimidin-4-yl)azetidine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4O2/c1-12(2,3)18-11(17)16-6-8(7-16)9-4-5-14-10(13)15-9/h4-5,8H,6-7H2,1-3H3,(H2,13,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKUFBOFYDLYEGL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)C2=NC(=NC=C2)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 3-(2-aminopyrimidin-4-yl)azetidine-1-carboxylate typically involves the following steps:

Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.

Introduction of the Aminopyrimidine Group: The aminopyrimidine moiety is introduced via nucleophilic substitution reactions.

Esterification: The final step involves the esterification of the azetidine ring with tert-butyl chloroformate under basic conditions to yield the desired compound.

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

Deprotection of the Boc Group

The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines. Acidic cleavage is the primary method for its removal:

The Boc group’s cleavage is critical for further functionalization of the azetidine nitrogen.

Nucleophilic Substitution at the Pyrimidine Ring

The 4-position of the 2-aminopyrimidine ring is prone to nucleophilic substitution due to electron-withdrawing effects from the adjacent amino group:

Reactivity at the 4-position enables diversification for structure-activity relationship (SAR) studies.

Functionalization of the Azetidine Ring

The azetidine nitrogen (after Boc deprotection) and the 3-position substituent participate in further reactions:

Oxidation Reactions

The pyrimidine ring and azetidine may undergo oxidation under controlled conditions:

| Target Site | Oxidizing Agent | Products | Source |

|---|---|---|---|

| Pyrimidine Ring | mCPBA (meta-chloroperbenzoic acid) | N-Oxide derivatives | |

| Azetidine Ring | Ozone, followed by reductive workup | Ring-opened dicarbonyl compounds |

Catalytic Coupling Reactions

The 2-aminopyrimidine group facilitates metal-catalyzed cross-couplings:

| Reaction Type | Catalyst/Base | Products | Source |

|---|---|---|---|

| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, Cs₂CO₃ | C-N coupled products (e.g., aryl amines) | |

| Heck Reaction | Pd(OAc)₂, PPh₃, NEt₃ | Alkenylated pyrimidines |

Hydrolysis Reactions

The ester group in related analogs undergoes hydrolysis, though the Boc-protected compound requires acidic or basic conditions for cleavage:

| Conditions | Products | Source |

|---|---|---|

| NaOH (aq), THF, reflux | Carboxylic acid derivative (tert-butyl group removed) |

Key Stability Considerations

Scientific Research Applications

Organic Synthesis

The compound serves as a valuable building block in organic synthesis, allowing chemists to create more complex molecules. Its unique structural features facilitate various chemical transformations, making it useful in the development of new synthetic pathways .

Biological Activities

Research has indicated that tert-Butyl 3-(2-aminopyrimidin-4-yl)azetidine-1-carboxylate exhibits potential biological activities:

- Enzyme Inhibition: Studies suggest that it may act as an inhibitor for specific enzymes, which can be crucial in drug development targeting various diseases.

- Receptor Binding: The aminopyrimidine component can interact with biological receptors, potentially modulating their activity and influencing physiological processes .

Pharmaceutical Development

The compound is being explored as a pharmaceutical intermediate. Its derivatives are investigated for their therapeutic potential against various conditions, including cancer and infectious diseases. The unique properties of the azetidine and aminopyrimidine groups contribute to its efficacy in drug design .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-aminopyrimidin-4-yl)azetidine-1-carboxylate involves its interaction with specific molecular targets. The aminopyrimidine moiety can bind to enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific biological context and the target molecules .

Comparison with Similar Compounds

tert-Butyl 3-(2-aminopyrimidin-4-yl)azetidine-1-carboxylate can be compared with similar compounds such as:

tert-Butyl 3-(2-aminopyrimidin-4-yl)morpholine-4-carboxylate: This compound has a morpholine ring instead of an azetidine ring.

tert-Butyl 3-aminoazetidine-1-carboxylate: This compound lacks the aminopyrimidine moiety.

tert-Butyl 3-(cyanomethylidene)azetidine-1-carboxylate: This compound has a cyano group instead of an aminopyrimidine group.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Biological Activity

tert-Butyl 3-(2-aminopyrimidin-4-yl)azetidine-1-carboxylate is a compound with the molecular formula and a molecular weight of 250.302 g/mol. It features an azetidine ring, a tert-butyl ester group, and an aminopyrimidine moiety, making it a significant subject of study in organic synthesis and pharmaceutical research due to its potential biological activities.

The biological activity of this compound primarily involves its interaction with specific molecular targets within biological systems. The aminopyrimidine moiety is known to bind to various enzymes and receptors, modulating their activity. This modulation can lead to various physiological effects, including inhibition of tumor cell growth and alteration of signaling pathways.

In Vitro Studies

Recent studies have shown that this compound may exhibit significant anti-cancer properties. For instance, in assays involving human breast cancer cell lines MDA-MB-231 and MDA-MB-468, certain analogues demonstrated sub-micromolar potency in inhibiting STAT3 DNA-binding activity, which is crucial for tumor proliferation and survival. However, the cellular activity was weak at higher concentrations (up to 10 μM), indicating challenges with cell membrane permeability due to the polar carboxylate group .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) for this compound has been explored through various analogues. Notably, esters of azetidine analogues showed better cellular activities compared to their corresponding carboxylic acids. For example, the methyl ester analogue exhibited an EC50 value of 4.4 μM against MDA-MB-231 cells after 72 hours of treatment, while the carboxylic acid version showed no activity at similar concentrations .

Table 1: Summary of In Vitro Activity Data

| Compound | Cell Line | EC50 (μM) | Remarks |

|---|---|---|---|

| Methyl Ester | MDA-MB-231 | 4.4 | Active |

| Carboxylic Acid | MDA-MB-231 | >10 | No activity |

| Methyl Ester | MDA-MB-468 | 4.0 | Active |

| Carboxylic Acid | MDA-MB-468 | >10 | No activity |

Case Studies

In a detailed study focusing on azetidine amides as potential inhibitors of STAT3, it was found that compounds similar to this compound had promising results in inhibiting STAT3-mediated transcriptional activity in cancer cells. The study highlighted the importance of optimizing the chemical structure to enhance cellular uptake and biological efficacy .

The synthesis of this compound involves several steps:

- Formation of the Azetidine Ring : Cyclization reactions using appropriate precursors.

- Introduction of the Aminopyrimidine Group : Achieved through nucleophilic substitution reactions.

- Esterification : Finalizing the compound by reacting the azetidine with tert-butyl chloroformate under basic conditions.

Chemical Reactions

The compound can undergo various chemical transformations including oxidation, reduction, and substitution reactions, which are essential for its application in medicinal chemistry.

Table 2: Chemical Reaction Pathways

| Reaction Type | Example Reagents | Products |

|---|---|---|

| Oxidation | Hydrogen peroxide | Oxidized product |

| Reduction | Lithium aluminum hydride | Reduced product |

| Substitution | Electrophiles | Substituted product |

Q & A

Q. What are the common synthetic routes for preparing tert-Butyl 3-(2-aminopyrimidin-4-yl)azetidine-1-carboxylate?

The synthesis typically involves nucleophilic substitution or coupling reactions. A widely used approach starts with tert-butyl 3-oxoazetidine-1-carboxylate, which undergoes condensation with 2-aminopyrimidine derivatives. For example, hydroxylamine intermediates (e.g., tert-butyl 3-(hydroxyimino)azetidine-1-carboxylate) can be generated and further functionalized . Reaction conditions often include polar protic solvents (e.g., i-PrOH) and controlled temperatures (20–60°C). Purification via silica gel chromatography or recrystallization is standard .

Q. How is the structural integrity of this compound confirmed?

Characterization relies on:

- NMR : H and C NMR to verify azetidine ring conformation and substituent positions.

- Mass Spectrometry : High-resolution MS (HRMS) for molecular weight confirmation.

- X-ray Crystallography : Programs like SHELXL refine crystal structures, resolving bond angles and torsional strain in the azetidine-pyrimidine system .

- FT-IR : Confirms the presence of carbonyl (Boc) and amine groups .

Q. What are the solubility and stability considerations for this compound?

The Boc-protected amine enhances stability under basic conditions but is labile in strong acids (e.g., TFA). Solubility is moderate in polar aprotic solvents (DMF, DMSO) but poor in water. Log S values (calculated) suggest limited aqueous solubility, necessitating co-solvents like ethanol or THF for biological assays . Storage at –20°C under inert atmosphere is recommended to prevent degradation .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield in the synthesis of this compound?

Key factors include:

- Catalyst Selection : Palladium catalysts (e.g., Pd(PPh)) for Suzuki-Miyaura coupling of pyrimidine moieties.

- Solvent Optimization : Use of ionic liquids or DMF to enhance reaction rates .

- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 2 hours at 80°C vs. 24 hours conventionally) .

- Purification : Automated flash chromatography with gradients (hexane/EtOAc + 0.25% EtN) improves separation of polar byproducts .

Q. How does the stereoelectronic environment of the azetidine ring influence reactivity?

The azetidine’s strained ring increases susceptibility to ring-opening reactions. Electron-withdrawing groups (e.g., pyrimidine) stabilize the ring via conjugation, while bulky substituents (e.g., tert-butyl) hinder nucleophilic attacks at the carbonyl. Computational studies (DFT) predict nucleophilic addition at the C3 position due to partial positive charge accumulation .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from:

- Impurity Profiles : Trace intermediates (e.g., unprotected azetidine) can skew bioassay results. LC-MS purity checks (>98%) are critical .

- Solvent Effects : DMSO may induce aggregation artifacts; use orthogonal assays (e.g., SPR vs. fluorescence polarization) .

- Crystallographic Validation : SHELXL-refined structures clarify binding modes vs. docking predictions .

Q. How can regioselectivity challenges in functionalizing the pyrimidine ring be addressed?

- Directing Groups : Install temporary protecting groups (e.g., acetyl) to steer electrophilic substitution to the C4 position.

- Metal-Mediated Coupling : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) for selective modification .

- pH Control : Basic conditions favor deprotonation of the 2-amino group, enhancing nucleophilicity at C4 .

Methodological Considerations

Q. What analytical techniques are recommended for detecting decomposition products?

Q. How can computational tools aid in designing derivatives with improved pharmacokinetic properties?

- ADMET Prediction : Software like SwissADME estimates bioavailability and blood-brain barrier penetration.

- Molecular Dynamics (MD) : Simulates interactions with cytochrome P450 enzymes to predict metabolic pathways .

- Docking Studies : AutoDock Vina models binding to kinase targets (e.g., JAK2), guiding SAR for anti-inflammatory applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.